methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate

Description

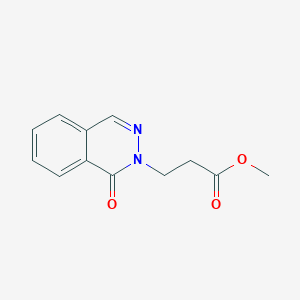

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate (CAS: 596107-59-4) is a phthalazine-derived compound characterized by a propanoate ester group linked to the 2-position of a 1-oxophthalazine core. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 244.24 g/mol . The compound is synthesized via esterification or coupling reactions involving phthalazine intermediates, as evidenced by procedures for analogous compounds (e.g., ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate hydrolysis and DCC-mediated coupling ). It is typically purified to ≥95% purity and serves as a key intermediate in medicinal chemistry for developing cytotoxic agents .

Properties

CAS No. |

618441-99-9 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 3-(1-oxophthalazin-2-yl)propanoate |

InChI |

InChI=1S/C12H12N2O3/c1-17-11(15)6-7-14-12(16)10-5-3-2-4-9(10)8-13-14/h2-5,8H,6-7H2,1H3 |

InChI Key |

RSDJPQBAKKYDAS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C(=O)C2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often include:

Condensation Reaction: Phthalic anhydride is reacted with hydrazine hydrate to form phthalazinone.

Esterification: The resulting phthalazinone is then esterified with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit matrix metalloproteinases, which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Table 1: Phthalazine-Based Analogues

Key Findings :

- Propanamide derivatives (e.g., ) exhibit potent cytotoxicity (IC₅₀ < 10 µM against HCT-116 cells), suggesting the amide group enhances bioactivity compared to esters.

- Ketone-modified side chains (e.g., ) introduce electrophilic reactivity, which could facilitate covalent interactions with biological targets.

Heterocyclic Propanoate Esters with Non-Phthalazine Cores

Table 2: Heterocyclic Analogues

Key Findings :

- Dihydroisoquinoline cores (e.g., ) retain the ester functionality but replace phthalazine with a saturated isoquinoline system, reducing aromatic conjugation and possibly altering pharmacokinetics.

- Biphenyl-dihydroisoquinoline derivatives (e.g., ) show low synthesis yields (16%), highlighting challenges in scaling production compared to phthalazine-based compounds.

- Indole-based esters (e.g., ) prioritize metabolic stability due to the indole moiety’s resistance to oxidative degradation.

Functionalized Propanoates with Bioactive Moieties

Table 3: Pharmacologically Active Derivatives

Key Findings :

- Quinazolinone-sulfanyl hybrids (e.g., ) demonstrate dual mechanisms: the sulfanyl group enhances redox modulation, while the quinazolinone core inhibits kinase activity.

- Quaternary ammonium salts (e.g., ) exhibit high polarity, limiting blood-brain barrier penetration but improving renal clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.